((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-difluorophenyl)methanone
Description
The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-difluorophenyl)methanone features a rigid 8-azabicyclo[3.2.1]octane core, a 2H-1,2,3-triazol-2-yl substituent at position 3, and a 3,4-difluorophenyl methanone group at position 7. Its stereochemistry ((1R,5S)) is critical for conformational stability and biological interactions.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-14-4-1-10(7-15(14)18)16(23)21-11-2-3-12(21)9-13(8-11)22-19-5-6-20-22/h1,4-7,11-13H,2-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAJQXZUDJBXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=C(C=C3)F)F)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-difluorophenyl)methanone represents a novel class of azabicyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound belongs to the azabicyclo[3.2.1]octane family, characterized by a bicyclic structure that incorporates a triazole moiety. The structural formula is depicted below:
Research indicates that this compound exhibits significant inhibitory activity against various enzymes involved in inflammatory processes. Specifically, it has been identified as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a critical role in the metabolism of endocannabinoids and related lipids. This inhibition can potentially lead to increased levels of endogenous cannabinoids, thereby modulating pain and inflammation responses.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the azabicyclic core and the phenyl group significantly influence the biological activity of the compound. For instance:
- Triazole Substitution : The presence of the triazole ring enhances binding affinity to the target enzyme.
- Fluorine Substituents : The introduction of difluorophenyl groups improves lipophilicity and bioavailability.
Pharmacological Studies
Recent pharmacological evaluations have demonstrated that the compound exhibits:
- In vitro Activity : High selectivity and potency against NAAA with an IC50 value in the low micromolar range.
- In vivo Efficacy : Animal models have shown reduced inflammatory responses following administration, supporting its potential as an anti-inflammatory agent.
Case Study 1: Anti-inflammatory Effects
A study conducted on mice models demonstrated that treatment with this compound resulted in a significant decrease in paw edema induced by carrageenan injection. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 2: Pain Management
In another study focusing on chronic pain models, the compound effectively reduced pain scores compared to control groups. This suggests its potential utility in pain management therapies through modulation of cannabinoid receptors.
Data Table: Biological Activity Overview
| Parameter | Value |
|---|---|
| Molecular Weight | 318.35 g/mol |
| IC50 (NAAA) | 0.64 μM |
| Inhibition Type | Non-covalent |
| Selectivity (vs FAAH) | High (25% inhibition at 30 μM) |
| Anti-inflammatory Effect | Significant reduction in edema |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The 8-azabicyclo[3.2.1]octane scaffold is shared among analogs, but substituent positions and stereochemistry differ:
Key Observations :
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- The 3,4-difluorophenyl group increases logP moderately compared to 4-chlorophenyl () but reduces it relative to isopropylthio derivatives () .
Stereochemical Impact
- The (1R,5S) configuration in the target compound imposes spatial constraints absent in racemic analogs (e.g., ’s (1R,5S)), which may influence receptor binding .
- Exo,exo stereochemistry in ’s methyl ester derivative alters substituent orientation, highlighting the importance of stereochemistry in bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
